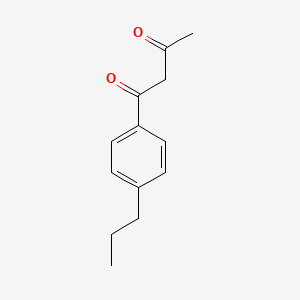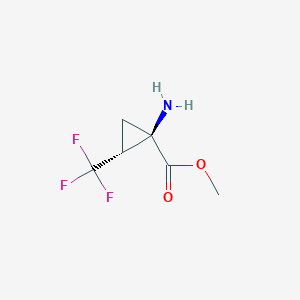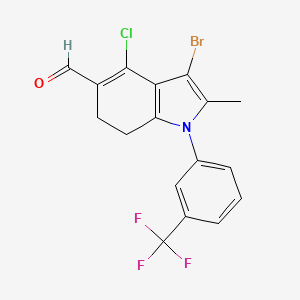
5-Fluoro-3,4-dimethoxy-2-methylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-3,4-dimethoxy-2-methylbenzoic acid is a fluorinated benzoic acid derivative with the molecular formula C10H11FO4 and a molecular weight of 214.19 g/mol . This compound is characterized by the presence of fluorine, methoxy, and methyl groups attached to the benzoic acid core, which imparts unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the nucleophilic substitution of a suitable precursor, such as 3,4-dimethoxy-2-methylbenzoic acid, with a fluorinating agent like potassium fluoride (KF) in the presence of a phase-transfer catalyst . The reaction is usually carried out in an organic solvent such as acetonitrile under reflux conditions.
Industrial Production Methods
Industrial production of 5-Fluoro-3,4-dimethoxy-2-methylbenzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoro-3,4-dimethoxy-2-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of 5-Fluoro-3,4-dimethoxy-2-methylbenzaldehyde or this compound.
Reduction: Formation of 5-Fluoro-3,4-dimethoxy-2-methylbenzyl alcohol or 5-Fluoro-3,4-dimethoxy-2-methylbenzaldehyde.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Fluoro-3,4-dimethoxy-2-methylbenzoic acid has several applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-3,4-dimethoxy-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The methoxy groups can also influence the compound’s solubility and bioavailability, affecting its overall pharmacokinetic profile .
Comparación Con Compuestos Similares
Similar Compounds
5-Fluoro-2-methylbenzoic acid: Another fluorinated benzoic acid derivative with similar structural features but lacking the methoxy groups.
3,4-Dimethoxybenzoic acid: A non-fluorinated analog with similar methoxy substitution but without the fluorine atom.
Uniqueness
5-Fluoro-3,4-dimethoxy-2-methylbenzoic acid is unique due to the combination of fluorine, methoxy, and methyl groups, which impart distinct chemical reactivity and biological activity. The presence of fluorine can enhance the compound’s stability and binding affinity to biological targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H11FO4 |
|---|---|
Peso molecular |
214.19 g/mol |
Nombre IUPAC |
5-fluoro-3,4-dimethoxy-2-methylbenzoic acid |
InChI |
InChI=1S/C10H11FO4/c1-5-6(10(12)13)4-7(11)9(15-3)8(5)14-2/h4H,1-3H3,(H,12,13) |
Clave InChI |
RAFLRLQJCIONAV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1C(=O)O)F)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2,2,6,6-Tetramethyl-4-[3-(trimethylammonio)propoxy]-1-piperidinyloxy chloride](/img/structure/B13638493.png)






